
CB-839
Overview
Description
Telaglenastat is a potent, selective, and orally bioavailable inhibitor of glutaminase, an enzyme that plays a critical role in the metabolism of glutamine. This compound has shown promise in the treatment of various cancers by targeting the metabolic pathways that cancer cells rely on for growth and survival .
Preparation Methods
The synthesis of Telaglenastat involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Telaglenastat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Preclinical Studies
-
Melanoma :
- In vitro studies demonstrated that CB-839 enhances the cytotoxic activity of tumor-infiltrating lymphocytes (TILs) against melanoma cells. Specifically, it improved TIL efficacy by altering metabolic pathways in tumor cells without significantly affecting TIL metabolism .
- Table 1: Effects of this compound on Melanoma Cell Lines
Cell Line Glutamine Consumption Reduction (%) Tumor Cell Killing Activity A375HG 80% Enhanced Patient-Derived 70% Enhanced - Triple-Negative Breast Cancer :
- Hematological Malignancies :
Clinical Trials
This compound is currently undergoing several clinical trials to evaluate its safety and efficacy:
- Phase 1 Trials : Focus on solid tumors and hematological malignancies. Initial results indicate that this compound is well tolerated at doses that effectively inhibit glutaminase activity .
- Combination Therapy Trials : Ongoing studies are assessing the impact of combining this compound with immune checkpoint inhibitors and other targeted therapies to enhance treatment outcomes in various cancers .
Case Studies
- Case Study: Melanoma Patient Response :
- Case Study: Triple-Negative Breast Cancer :
Mechanism of Action
Telaglenastat exerts its effects by selectively and irreversibly inhibiting glutaminase, a mitochondrial enzyme essential for converting glutamine into glutamate. This inhibition disrupts the metabolic pathways that cancer cells rely on, leading to reduced cell proliferation and increased cell death. The molecular targets and pathways involved include the tricarboxylic acid cycle and the production of biosynthetic intermediates .
Comparison with Similar Compounds
Telaglenastat is unique in its high selectivity and potency as a glutaminase inhibitor. Similar compounds include:
6-diazo-5-oxonorleucine (DON): An older glutaminase inhibitor with broader activity.
bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl) ethyl sulphide (BPTES): Another selective glutaminase inhibitor with different kinetic properties.
5-(3-Bromo-4-(dimethylamino)phenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one (968): A compound with similar inhibitory effects but different bioavailability.
Telaglenastat stands out due to its favorable pharmacokinetic and pharmacodynamic profile, making it a promising candidate for further clinical development .
Biological Activity
CB-839, also known as Telaglenastat, is a selective inhibitor of glutaminase (GLS), an enzyme critical for glutamine metabolism in cancer cells. This compound has garnered significant attention for its potential therapeutic applications in various malignancies due to its ability to disrupt the metabolic pathways that cancer cells rely on for growth and survival. This article explores the biological activity of this compound, highlighting its mechanisms of action, preclinical findings, and clinical trial results.
This compound inhibits GLS, leading to reduced glutamine utilization in cancer cells. This inhibition affects several metabolic processes:
- Decreased Glutamine Consumption : this compound treatment has been shown to reduce glutamine consumption by up to 80% in melanoma cell lines within 12 hours of exposure .
- Altered Metabolite Levels : The compound causes a significant accumulation of intracellular glutamine while decreasing levels of glutamate and other TCA cycle metabolites, indicating effective GLS inhibition .
- Mitochondrial Dysfunction : this compound has been observed to inhibit mitochondrial respiration, which is critical for energy production in rapidly dividing tumor cells .
Preclinical Studies
Numerous studies have demonstrated the antitumor efficacy of this compound across various cancer types:
Antitumor Activity
- Triple-Negative Breast Cancer (TNBC) : In TNBC cell lines, this compound exhibited significant antiproliferative effects correlated with decreased glutamine utilization. In xenograft models, it resulted in substantial tumor growth inhibition .
- Multiple Myeloma : this compound enhanced the cytotoxic effects of proteasome inhibitors like carfilzomib, particularly in resistant cell lines. The combination led to increased endoplasmic reticulum (ER) stress and apoptosis .
- Lymphoma and Leukemia : In preclinical models, this compound demonstrated limited efficacy when used alone but showed potential when combined with other agents like venetoclax, suggesting a role in overcoming drug resistance .
Clinical Trials
This compound has been evaluated in multiple Phase I clinical trials for safety and efficacy:
- Trial Design : Three Phase I trials were initiated to assess the safety of this compound as a single agent and in combination with other therapies. Early results indicated that this compound was well tolerated at doses that effectively inhibited GLS activity .
- Efficacy Observations : In patients with solid tumors and hematological malignancies, preliminary evidence suggested that this compound could enhance the effectiveness of standard treatments by targeting glutamine metabolism .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Cancer Type | Effect of this compound | Mechanism |
---|---|---|
Melanoma | Up to 80% reduction in glutamine consumption | Inhibition of GLS activity |
Triple-Negative Breast Cancer | Significant tumor growth inhibition | Decreased glutamine utilization |
Multiple Myeloma | Synergistic effects with carfilzomib | Enhanced ER stress and apoptosis |
Lymphoma | Limited efficacy alone; potential synergy | Overcoming drug resistance |
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the inhibitory potency (IC₅₀) of CB-839 in cancer cell lines, and how does this vary across cancer subtypes?
this compound's IC₅₀ is typically assessed via cell viability assays (e.g., WST-1) under controlled glutamine concentrations. For triple-negative breast cancer (TNBC) cell lines like HCC1806 and MDA-MB-231, IC₅₀ values are 49 nM and 26 nM, respectively, after 72-hour exposure. In contrast, estrogen receptor-positive (ER+) T47D cells show no antiproliferative response, highlighting subtype-specific efficacy. Researchers must standardize glutamine levels in culture media (e.g., 0.4 mM vs. 4.0 mM) to avoid confounding results, as higher glutamine reduces this compound's cytotoxicity .
Q. How do researchers validate target engagement of this compound in preclinical models?
Target engagement is confirmed through metabolite profiling (e.g., glutamate depletion via LC-MS) and pharmacodynamic assays. In xenograft models, this compound (200 mg/kg, twice daily) reduces tumor glutaminase activity by >90%, measured via peripheral blood platelet GLS inhibition. Parallel in vitro validation includes caspase 3/7 activation assays to confirm apoptosis induction in treated cells .
Q. What in vitro models are optimal for studying this compound's metabolic effects?
TNBC (HCC1806, MDA-MB-231) and multiple myeloma (MM.1S, U266) cell lines are well-characterized models. Seahorse extracellular flux analyzers quantify oxygen consumption rate (OCR) suppression, confirming mitochondrial respiration inhibition. For example, this compound reduces OCR by 40–60% in MM cells within 24 hours .
Advanced Research Questions
Q. How can researchers design experiments to identify synergistic combinations of this compound with existing therapies?
Dose-response matrices and Chou-Talalay synergy indices are critical. For example:
- CDK4/6 inhibitors : In HCT116 colorectal cancer xenografts, this compound (200 mg/kg BID) + palbociclib (100 mg/kg QD) reduces tumor volume by 80% vs. 50% for monotherapy. Synergy is confirmed via cell cycle arrest (G1 phase enrichment from 40% to 74%) .
- PARP inhibitors : this compound + talazoparib increases γH2AX foci (DNA damage marker) by 3-fold in DU145 prostate cancer cells, with combination indices <0.5 indicating strong synergy .
Q. What methodologies address contradictory findings in this compound's efficacy across cancer types?
Contradictions (e.g., efficacy in TNBC but not ER+ breast cancer) require integrated omics approaches:
- RNA-seq : Identifies ATF4 dependency in lung adenocarcinoma (LUAD), where high ATF4 expression correlates with this compound sensitivity .
- Metabolomic profiling : Reveals compensatory pathways (e.g., aspartate uptake in GLS1-knockout pancreatic cancers) that may explain resistance .
Q. How should researchers optimize in vivo dosing regimens for this compound to balance efficacy and toxicity?
Pharmacokinetic (PK) studies in murine models show twice-daily (BID) dosing at 200 mg/kg maintains trough concentrations >200 ng/mL, achieving sustained GLS inhibition. In contrast, thrice-daily (TID) regimens increase liver enzyme elevations (10.2% vs. 1.7% with BID). Toxicity assessments include ALT/AST monitoring and bone density scans, as this compound suppresses osteoblastogenesis in aged mice .
Q. What strategies are used to evaluate this compound's impact on the tumor microenvironment (TME)?
Co-culture assays with immune cells and tumor organoids assess metabolic competition. For example:
- This compound increases intratumoral glutamine availability, enhancing PD-1 inhibitor efficacy in RCC models. Flow cytometry reveals CD8+ T-cell activation (IFN-γ↑ 2-fold) in combo-treated tumors .
- scRNA-seq of MM bone marrow samples identifies stromal glutamine dependency, guiding rational combo therapies with HDAC inhibitors like panobinostat .
Q. Data Contradiction & Validation
Q. How can researchers reconcile discrepancies between in vitro and in vivo responses to this compound?
- Case study : While this compound monotherapy shows limited efficacy in MM clinical trials (52% stable disease), in vitro synergy with carfilzomib reduces EC₅₀ by 4-fold. This discrepancy highlights the need for 3D co-culture models mimicking bone marrow stroma to better predict clinical outcomes .
- Solution : Validate findings using patient-derived xenografts (PDX) and correlate results with glutaminase isoform expression (GAC vs. KGA) via IHC .
Properties
IUPAC Name |
N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N7O3S/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAAPINBUWJLGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439399-58-2 | |
Record name | Telaglenastat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439399582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telaglenastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TELAGLENASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6CL98GLP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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